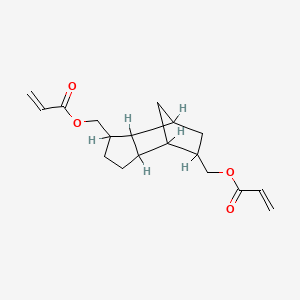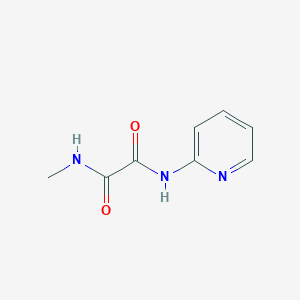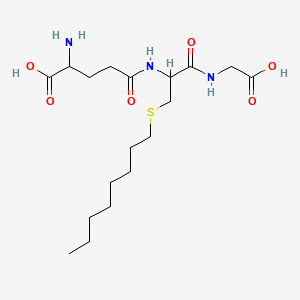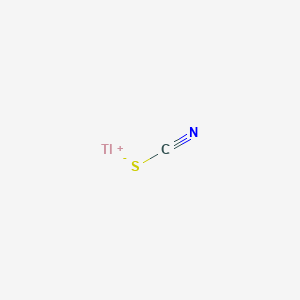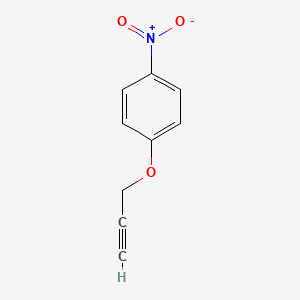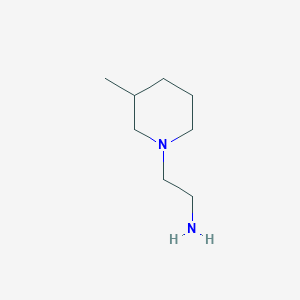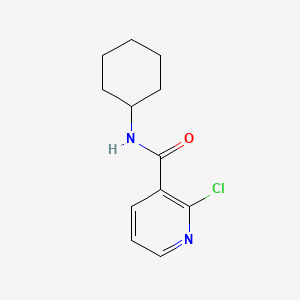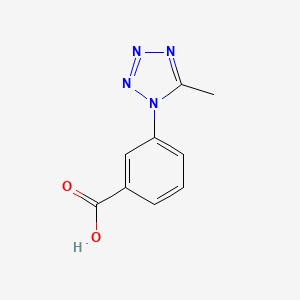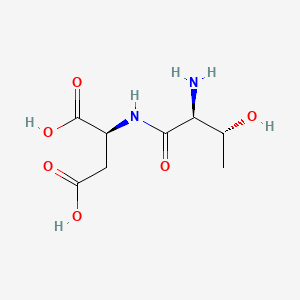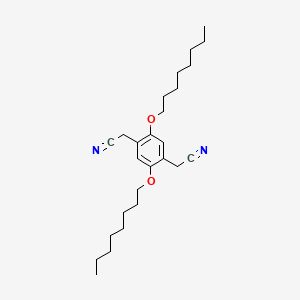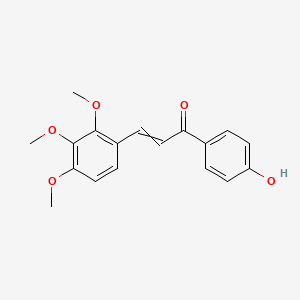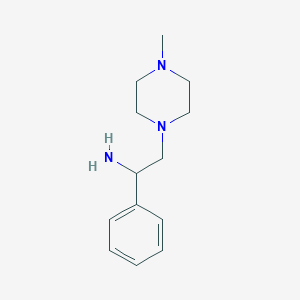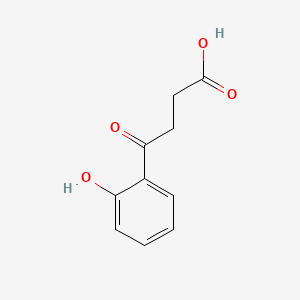
3-(2-Hydroxybenzoyl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxybenzoyl)propionic acid is a natural product found in Engelhardia roxburghiana with data available.
科学的研究の応用
Metabolite Analysis
Kobayashi, Kanai, and Tanayama (1978) investigated the biotransformation of a related compound, 3-(2',4',5'-triethoxybenzoyl)propionic acid, in humans. This study revealed significant conjugation with glucuronic acid and deethylation followed by conjugation for elimination mainly in urine, demonstrating the compound's metabolic pathway in the human body Kobayashi, T., Kanai, Y., Tanayama, S. (1978). Human urinary metabolites of 3-(2',4',5'-triethoxybenzoyl)propionic acid, a new biliary smooth muscle relaxant with choleretic activity. Xenobiotica; the fate of foreign compounds in biological systems, 8(12), 737-43.
Hypolipidemic Activity
Tomisawa et al. (1985) synthesized 3-(4-Phenoxybenzoyl) propionic acids and tested them for hypolipidemic activity. This revealed that certain derivatives, particularly the 2-acetylthio derivative, exhibited potent hypolipidemic activity Tomisawa, K., Kameo, K., Matsunaga, T., Saito, S., Hosoda, K., Asami, Y., Sota, K. (1985). Studies on hypolipidemic agents. II. 3-(4-Phenoxybenzoyl)-propionic acid derivatives. Chemical & pharmaceutical bulletin, 33(6), 2386-94.
Derivatization and Synthesis
Mikolasch et al. (2002) achieved the derivatization of 3-(3,4-dihydroxyphenyl)-propionic acid by laccase-catalyzed N-coupling of aromatic and aliphatic amines. This study highlights the synthetic versatility of similar compounds in creating new chemical entities Mikolasch, A., Hammer, E., Jonas, U., Popowski, K., Stielow, A., Schauer, F. (2002). Synthesis of 3-(3,4-dihydroxyphenyl)-propionic acid derivatives by N-coupling of amines using laccase. Tetrahedron, 58, 7589-7593.
特性
CAS番号 |
39560-34-4 |
|---|---|
製品名 |
3-(2-Hydroxybenzoyl)propionic acid |
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC名 |
4-(2-hydroxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10O4/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4,11H,5-6H2,(H,13,14) |
InChIキー |
QBQVEOIVSWQRDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)O |
その他のCAS番号 |
39560-34-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



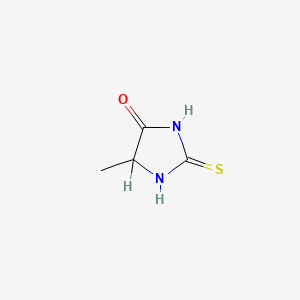
![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)
